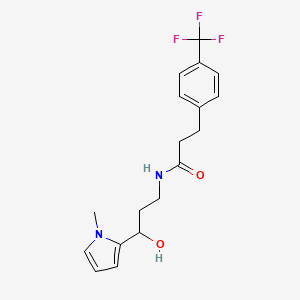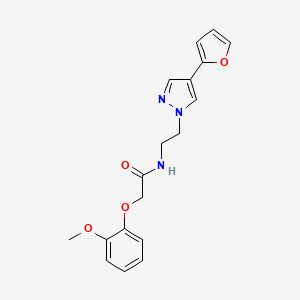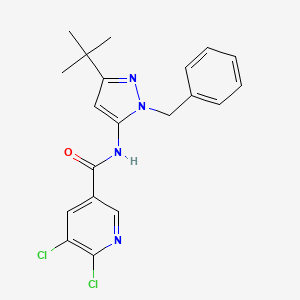
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide, also known as BAY-678, is a small-molecule inhibitor that has been developed for use in scientific research. This compound has shown promise in a variety of applications, including cancer research, inflammation, and immunology. In
Scientific Research Applications
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have potential applications in cancer research, inflammation, and immunology. In cancer research, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation is a key component of many diseases, including arthritis and asthma. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce inflammation in animal models of these diseases. In immunology, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to modulate the activity of immune cells, including T-cells and B-cells.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. By inhibiting the activity of BRD4, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide may be able to modulate the expression of genes involved in cancer, inflammation, and immunology.
Biochemical and Physiological Effects:
N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In animal models of inflammation, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce the production of inflammatory cytokines. In immunology, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to modulate the activity of immune cells, including T-cells and B-cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is that it is a small-molecule inhibitor, which makes it easier to use in cell-based and animal-based experiments. Another advantage is that N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to have a high degree of selectivity for BRD4, which reduces the potential for off-target effects. However, one limitation of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are several future directions for the use of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide in scientific research. One potential application is in the development of cancer therapeutics. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in different types of cancer. Another potential application is in the development of anti-inflammatory drugs. N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and asthma, and further research is needed to determine its potential as a therapeutic agent in these diseases. Finally, N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide may have potential applications in immunology, particularly in the development of immunomodulatory drugs for the treatment of autoimmune diseases.
Synthesis Methods
The synthesis of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide involves several steps. The starting materials are 5,6-dichloropyridine-3-carboxylic acid and 1-benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid. These two compounds are reacted together using standard peptide coupling chemistry to form the desired product. The resulting compound is then purified using various chromatographic techniques to obtain the final product. The synthesis of N-(1-benzyl-3-tert-butyl-1H-pyrazol-5-yl)-5,6-dichloropyridine-3-carboxamide has been optimized to produce high yields of pure compound.
properties
IUPAC Name |
N-(2-benzyl-5-tert-butylpyrazol-3-yl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O/c1-20(2,3)16-10-17(26(25-16)12-13-7-5-4-6-8-13)24-19(27)14-9-15(21)18(22)23-11-14/h4-11H,12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJPTHFMBNDEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2420889.png)
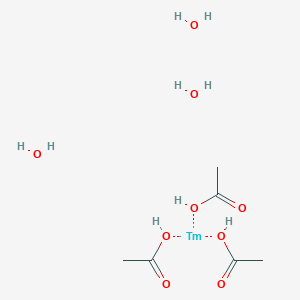
![2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2420892.png)
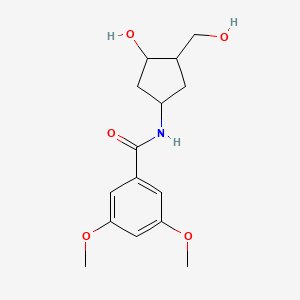
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2420896.png)
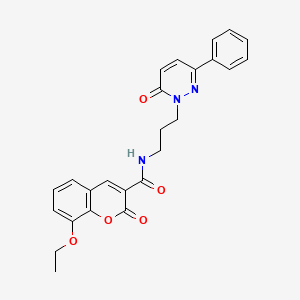

![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)

![3-[2-[(4,5-Diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-4,5-diphenyl-1,2,4-triazole](/img/structure/B2420902.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B2420903.png)
![3,3',5,5'-Tetrakis(methoxymethyl)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B2420904.png)
